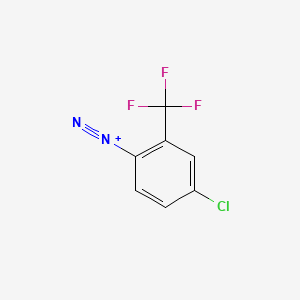
3,5-Pyridinedicarboxylic acid, diisopropyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Pyridinedicarboxylic acid, diisopropyl ester is an organic compound that belongs to the class of pyridinedicarboxylic acids. This compound is characterized by the presence of two ester groups attached to the 3rd and 5th positions of a pyridine ring. It is commonly used in organic synthesis and as an intermediate in the production of various pharmaceuticals and chemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Pyridinedicarboxylic acid, diisopropyl ester typically involves the esterification of 3,5-Pyridinedicarboxylic acid with isopropanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Pyridinedicarboxylic acid, diisopropyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 3,5-Pyridinedicarboxylic acid.
Reduction: 3,5-Pyridinedimethanol.
Substitution: Various substituted pyridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,5-Pyridinedicarboxylic acid, diisopropyl ester has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,5-Pyridinedicarboxylic acid, diisopropyl ester involves its interaction with specific molecular targets. For example, it acts as a competitive inhibitor of butyrobetaine hydroxylase, an enzyme involved in the biosynthesis of carnitine . This inhibition can affect various metabolic pathways and biological processes .
Comparación Con Compuestos Similares
3,5-Pyridinedicarboxylic acid, diisopropyl ester can be compared with other pyridinedicarboxylic acid derivatives:
Quinolinic acid (2,3-Pyridinedicarboxylic acid): Known for its role in the kynurenine pathway and neurotoxic effects.
Lutidinic acid (2,4-Pyridinedicarboxylic acid): Used in the synthesis of coordination compounds.
Isocinchomeronic acid (2,5-Pyridinedicarboxylic acid): Studied for its potential biological activities.
Dipicolinic acid (2,6-Pyridinedicarboxylic acid): Important in the formation of bacterial spores.
Cinchomeronic acid (3,4-Pyridinedicarboxylic acid): Used in organic synthesis and coordination chemistry.
The uniqueness of this compound lies in its specific ester functional groups and their influence on the compound’s reactivity and applications .
Propiedades
Número CAS |
3737-22-2 |
|---|---|
Fórmula molecular |
C13H17NO4 |
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
dipropan-2-yl pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C13H17NO4/c1-8(2)17-12(15)10-5-11(7-14-6-10)13(16)18-9(3)4/h5-9H,1-4H3 |
Clave InChI |
JHKOMVRNWGLUFA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)C1=CC(=CN=C1)C(=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aR,6R)-5-(2-amino-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B13419715.png)













